Product packaging for 2-Bromo-8-chlorodibenzo[b,d]furan(Cat. No.:)

2-Bromo-8-chlorodibenzo[b,d]furan

Cat. No.: B8205807
M. Wt: 281.53 g/mol
InChI Key: UEZFJQZYXQHURA-UHFFFAOYSA-N
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Description

2-Bromo-8-chlorodibenzo[b,d]furan (CAS 1360145-45-4) is a high-purity, halogenated dibenzofuran derivative supplied with a minimum purity of ≥98% . This compound serves as a versatile and critical synthetic intermediate in advanced organic chemistry and drug discovery pipelines. Its molecular structure, featuring both bromine and chlorine substituents on the dibenzofuran core, makes it a valuable electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex polycyclic architectures . The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Researchers utilize this halogenated building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer compounds. Derivatives of benzo[b]furan have demonstrated promise as potent antiproliferative agents, with some analogs functioning through mechanisms like tubulin polymerization inhibition . Beyond pharmaceuticals, this compound is also relevant in material science for the creation of novel organic molecules . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrClO B8205807 2-Bromo-8-chlorodibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-8-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZFJQZYXQHURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 8 Chlorodibenzo B,d Furan

Chemo- and Regioselective Halogenation of Dibenzo[b,d]furan Scaffolds

Achieving the desired 2-bromo-8-chloro substitution pattern on a dibenzo[b,d]furan scaffold necessitates highly selective halogenation methods. Direct halogenation of the parent dibenzo[b,d]furan often leads to a mixture of products due to the similar reactivity of several positions on the aromatic rings. Therefore, modern synthetic approaches rely on directing groups and tailored reaction conditions to control the site of halogen introduction.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic and heterocyclic compounds. nih.govnih.gov For instance, the nitrogen atom within a heterocyclic ring can act as a directing group, guiding the halogenation to a specific position. rsc.org In the context of dibenzo[b,d]furans, a strategically placed directing group can facilitate the selective introduction of bromine and chlorine at the C2 and C8 positions. The choice of the halogenating agent, such as N-halosuccinimides (NXS), and the palladium catalyst are crucial for the success of these reactions. nih.govrsc.org

Another approach involves the use of boron intermediates. rsc.org Carbonyl-directed borylation followed by a halodeboronation sequence allows for the precise installation of a halogen atom at the ortho position to the directing group. rsc.org This strategy offers a high degree of regioselectivity and can be adapted for the synthesis of complex halogenated aromatic compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies for Construction of 2-Bromo-8-chlorodibenzo[b,d]furan

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of the dibenzo[b,d]furan core and the introduction of the desired halogen substituents.

Palladium-Catalyzed Approaches

Palladium catalysis is widely employed in the synthesis of substituted benzofurans and dibenzofurans. nih.govsemanticscholar.org The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is a versatile method for forming carbon-carbon bonds. semanticscholar.orgresearchgate.net In the context of this compound, a palladium catalyst could be used to couple a suitably substituted boronic acid with a halogenated precursor. For example, a 2-bromobenzofuran (B1272952) derivative can be coupled with an arylboronic acid to generate a 2-arylbenzofuran. semanticscholar.org

Palladium-catalyzed C-H functionalization is another powerful strategy. mdpi.com By using a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) group, specific C-H bonds can be activated and arylated. This approach allows for the construction of complex benzofuran (B130515) derivatives. mdpi.com

Nickel-Catalyzed Methodologies

While palladium catalysis is more established, nickel catalysis offers a cost-effective and sometimes more reactive alternative for cross-coupling reactions. Research into nickel-catalyzed methods for the synthesis of complex heterocyclic compounds is an active area. These methodologies could potentially be applied to the synthesis of this compound, offering advantages in terms of catalyst cost and reactivity for certain substrates.

Multi-Step Convergent and Divergent Synthesis Routes to this compound

The synthesis of a molecule with a specific di-substitution pattern like this compound often requires a multi-step approach. Both convergent and divergent strategies can be employed.

Precursor Functionalization and Cyclization Sequences

A common strategy involves the synthesis of functionalized precursors that are then cyclized to form the dibenzo[b,d]furan core. For example, the pyrolysis of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) can lead to the formation of various brominated and chlorinated dibenzofurans, although this method may lack selectivity. nih.gov

A more controlled approach involves the synthesis of substituted 2-alkynylphenols, which can then undergo cyclization to form the benzofuran ring. nih.gov By starting with appropriately halogenated phenol (B47542) and alkyne precursors, it is possible to construct the desired this compound.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govacs.orgorganic-chemistry.orgwikipedia.orgbaranlab.org A directing metalation group (DMG) on the aromatic substrate directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive organometallic species. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position.

For the synthesis of this compound, a DoM strategy could be envisioned starting from a dibenzo[b,d]furan with a suitable directing group. Sequential ortho-metalation and quenching with appropriate bromine and chlorine electrophiles would allow for the precise installation of the halogens at the C2 and C8 positions. The choice of the directing group is critical and must be able to direct metalation to both rings of the dibenzo[b,d]furan scaffold. organic-chemistry.orgbaranlab.org

Innovations in Sustainable Synthesis of Halogenated Dibenzofurans

The synthesis of halogenated dibenzofurans, including mixed bromo-chloro species like this compound, has traditionally involved methods that are often inconsistent with the principles of green chemistry. jddhs.comjddhs.com The drive towards sustainability in chemical manufacturing has spurred research into more environmentally benign synthetic routes. rsc.orgresearchgate.net These innovative approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. jddhs.comjddhs.com Key areas of innovation include the development of novel catalytic systems, the use of greener solvents, and the design of one-pot or cascade reactions that reduce the number of synthetic steps. jddhs.comresearchgate.net

Modern sustainable strategies often employ transition-metal-free protocols or utilize catalysts that are more environmentally friendly and recyclable. nih.govresearchgate.net For instance, visible-light-induced photoredox catalysis represents a significant advancement, allowing for reactions to occur under mild conditions and often replacing harsh, high-temperature methods. mdpi.com The use of "green" solvents, such as water or ethanol, is another cornerstone of sustainable synthesis, drastically reducing the environmental footprint associated with volatile and toxic organic solvents. nih.govmdpi.comuwf.edu

Research into the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from precursors like brominated and chlorinated phenols provides insight into sustainable pathways. nih.gov Mechanistic studies show that the condensation of phenoxy radicals is a key step, and controlling these reactions through catalysis can lead to more selective and efficient synthesis. nih.gov For example, copper-catalyzed Ullmann coupling and palladium-catalyzed cross-coupling/aromatization are among the methods being refined for the construction of the dibenzofuran (B1670420) core. researchgate.net

A notable sustainable approach involves the condensation of a catechol precursor with a halogenated nitrobenzene (B124822) derivative. nih.gov This method allows for the controlled introduction of different halogens onto the dibenzofuran skeleton. By modifying the reaction conditions, such as the solvent and base system, the formation of dehalogenated by-products can be minimized, leading to higher yields and purer products. nih.gov For example, switching from a high-boiling point solvent like DMSO to a lower-boiling point solvent like acetonitrile (B52724) has been shown to prevent undesirable side reactions in the synthesis of polybrominated congeners. nih.gov These principles are directly applicable to the targeted synthesis of specific mixed-halogenated compounds.

The following tables detail examples of innovative and more sustainable synthetic conditions for producing halogenated aromatic compounds, illustrating the shift towards greener chemical processes.

Table 1: Comparison of Solvent Systems in the Synthesis of Polyhalogenated Dibenzo-p-dioxins (PXDDs)

PrecursorsSolventBaseTemperature (°C)OutcomeYieldReference
4,5-dibromo catechol + polychlorinated 1-chloro-2-nitrobenzenesDMSOK₂CO₃145-150Desired PXDDs formed at >90% purity.20-84% nih.gov
Precursors for highly brominated PBDDsDMSOK₂CO₃145-150Formation of dehalogenated by-products.N/A nih.gov
Precursors for highly brominated PBDDsAcetonitrileN/A (Reflux)~82Pure products with no dehalogenation.23-83% nih.gov

This table illustrates how solvent choice can significantly impact the purity and yield of halogenated products, with acetonitrile providing a cleaner reaction profile for certain congeners compared to DMSO. nih.gov

Table 2: Example of a Green Chemistry Approach for Halogenated Heterocycle Synthesis

Reaction TypeHalogen SourceSolventConditionsKey AdvantageReference
Electrophilic ChlorocyclizationNaCl ("table salt")EthanolMildUse of non-toxic, inexpensive reagents and an environmentally friendly solvent. uwf.edu

This table highlights a method for synthesizing chlorinated benzo[b]selenophenes, which demonstrates the potential for using common, non-toxic salts as halogen sources in a green solvent, a principle applicable to the broader class of halogenated heterocycles. uwf.edu

Elucidation of Molecular Architecture and Intrinsic Reactivity of 2 Bromo 8 Chlorodibenzo B,d Furan

Computational Chemistry and Theoretical Studies on 2-Bromo-8-chlorodibenzo[b,d]furan

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, such studies would be invaluable in elucidating its fundamental properties.

Density Functional Theory (DFT) Investigations of Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the electronic structure of this compound have been published. However, DFT studies on the parent dibenzofuran (B1670420) molecule and other halogenated analogs provide a basis for what such an investigation would likely reveal. nih.gov

A DFT analysis would calculate the molecule's electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The presence of the electronegative bromine and chlorine atoms at positions 2 and 8, respectively, would significantly influence the electronic landscape of the dibenzofuran core. These halogen substituents would withdraw electron density from the aromatic rings, leading to a non-uniform distribution of charge. The electrostatic potential map would likely show regions of negative potential around the halogen atoms and the oxygen atom of the furan (B31954) ring, while the hydrogen-bearing carbons would exhibit regions of positive potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; for this compound, it would be expected to be influenced by the specific positions and nature of the halogen substituents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value/Characteristic
HOMO Energy Expected to be lower than unsubstituted dibenzofuran due to electron-withdrawing halogens.
LUMO Energy Expected to be lower than unsubstituted dibenzofuran, increasing electron affinity.
HOMO-LUMO Gap A key determinant of reactivity, likely altered compared to the parent compound.
Dipole Moment A non-zero dipole moment is expected due to the asymmetrical substitution.
Mulliken Charges Negative charges anticipated on bromine, chlorine, and oxygen atoms. Positive charges on adjacent carbons.

This table is illustrative and based on general principles of computational chemistry for halogenated aromatic compounds, as specific data for this compound is unavailable.

Predictive Modeling of Reaction Pathways and Transition States

Predictive modeling of reaction pathways for this compound is another area lacking specific research. Such models would utilize computational methods to map the energy landscape of potential reactions, identifying the most likely transition states and products.

For instance, modeling could predict the regioselectivity of further electrophilic or nucleophilic substitutions. By calculating the activation energies for substitution at different positions on the aromatic rings, a predictive model could determine the most favorable reaction sites. These calculations would involve locating the transition state structures and computing their energies relative to the reactants. The results would provide a theoretical basis for understanding the compound's reactivity and for designing synthetic routes involving this molecule.

Analysis of Halogen-Aromatic Interactions and Conformational Dynamics

The study of halogen-aromatic interactions and conformational dynamics is crucial for understanding the non-covalent interactions and three-dimensional structure of this compound. While the dibenzofuran core is largely planar, slight puckering or boat-like conformations can be influenced by bulky substituents. researchgate.net Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a role in the crystal packing and interactions with other molecules.

Mechanistic Studies of Chemical Transformations Involving this compound

Mechanistic studies are essential for understanding how a compound reacts and for controlling the outcomes of chemical transformations. For this compound, such studies are currently absent from the literature.

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The electrophilic and nucleophilic aromatic substitution profiles of this compound would be dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, making the aromatic rings less susceptible to electrophilic attack than unsubstituted dibenzofuran. However, they are ortho-, para-directing due to resonance effects. In this specific isomer, electrophilic attack would likely be directed to the positions ortho and para to the activating ether oxygen, but the deactivating effect of the halogens would need to be considered. Studies on the electrophilic chlorination of dibenzofuran have shown substitution occurs preferentially at the 2, 3, 7, and 8 positions. nih.gov Further substitution on this compound would therefore likely occur at the remaining unsubstituted positions of the same rings.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogens makes the aromatic rings more susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the halogens. The reaction would likely proceed via an SNAr mechanism, where a nucleophile attacks the carbon atom, leading to the formation of a Meisenheimer complex, followed by the departure of the halide ion. The relative reactivity of the C-Br versus the C-Cl bond in such reactions would depend on the specific nucleophile and reaction conditions. Generally, the C-Br bond is weaker than the C-Cl bond, which might favor substitution at the 2-position. nih.gov

Table 2: Predicted Reactivity in Aromatic Substitution Reactions

Reaction TypePredicted Reactivity Profile
Electrophilic Substitution Deactivated rings. Substitution likely directed by the ether oxygen to positions 3 and 7, though halogen deactivation is a competing factor.
Nucleophilic Substitution Activated rings, particularly at positions 2 and 8. The C-Br bond may be more labile than the C-Cl bond.

This table represents a theoretical prediction based on established principles of organic chemistry, as specific experimental data for this compound is not available.

Ligand Exchange and Functional Group Interconversion at Halogenated Sites

The bromine and chlorine substituents on the dibenzofuran ring are potential sites for ligand exchange and functional group interconversion, most notably through transition metal-catalyzed cross-coupling reactions.

Reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations could potentially be employed to replace the halogen atoms with other functional groups (e.g., alkyl, aryl, amino groups). The differential reactivity of the C-Br and C-Cl bonds (C-Br is typically more reactive in oxidative addition to a low-valent metal center) could allow for selective functionalization at the 2-position over the 8-position under carefully controlled conditions. This would be a valuable tool for the synthesis of more complex dibenzofuran derivatives. However, no such reactions have been specifically reported for this compound.

Radical Reactions and Bond Dissociation Energies

The homolytic cleavage of the C-Br and C-Cl bonds in this compound would generate aryl radicals. The energies associated with these processes are crucial for understanding the compound's behavior in high-temperature environments or under photochemical conditions, where radical pathways are prevalent.

Table 1: Comparison of Experimental Bond Dissociation Energies (BDE) of Related Aryl Halides

BondCompoundBDE (kcal/mol)
C-ClChlorobenzene97.6
C-BrBromobenzene82.6
Data sourced from theoretical studies on halo-heterocycles.

Theoretical studies on a range of halogenated heterocycles have shown a strong linear correlation between C-Cl and C-Br bond dissociation energies. These studies indicate that the C-Cl bond is consistently stronger than the C-Br bond in similar chemical environments. This suggests that in this compound, the C-Br bond would be more susceptible to homolytic cleavage than the C-Cl bond under radical-forming conditions.

The intrinsic reactivity of halogenated dibenzofurans in radical reactions is a subject of significant interest, particularly in the context of environmental chemistry and toxicology. For instance, radical-promoted formation of dibenzofurans from precursors like diphenyl ethers can be influenced by the presence of halogen atoms nih.gov. The specific substitution pattern in this compound will dictate the regioselectivity of radical attack and subsequent reactions. The stability of the resulting aryl radical is a key factor, and the positions of the halogen substituents influence the electron distribution within the aromatic system.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide information about the number and chemical environment of the hydrogen atoms on the aromatic rings. The substitution pattern of this compound leaves six protons on the dibenzofuran skeleton. Due to the asymmetry of the molecule, these six protons are expected to be chemically non-equivalent, leading to a complex splitting pattern in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons would provide valuable information for assigning the specific positions of the signals.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 12 carbon atoms in the dibenzofuran core, as they are all expected to be in unique chemical environments. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms would exhibit characteristic chemical shifts. The signals for the carbon atoms can be broadly categorized into those of the substituted and unsubstituted carbons, with the former appearing at different fields due to the electronic effects of the halogens.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex molecular ion cluster. The exact mass of the molecular ion can be used to confirm the elemental formula C₁₂H₆BrClO. nih.gov Fragmentation patterns observed in the mass spectrum would provide further structural information, with the cleavage of the C-Br and C-Cl bonds being expected fragmentation pathways.

X-ray Crystallography:

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and information about the planarity of the dibenzofuran ring system. It would also reveal the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound is reported in the searched literature, studies on other halogenated dibenzofurans have provided insights into their solid-state structures.

Environmental Formation Mechanisms of 2 Bromo 8 Chlorodibenzo B,d Furan and Mixed Halogenated Dibenzofurans

Pyrolytic and Oxidative Processes Leading to Dibenzo[b,d]furan Formation

Pyrolysis and oxidation are fundamental processes in the formation of the dibenzo[b,d]furan backbone. These processes can either involve the transformation of precursor molecules or the synthesis from basic carbon structures.

One of the primary formation routes for mixed halogenated dibenzofurans is through the condensation of precursor compounds, such as halogenated phenols and brominated flame retardants (BFRs). greenpeace.toresearchgate.net These precursors are common in industrial settings and waste streams. For instance, the thermal degradation of materials containing both brominated and chlorinated compounds can lead to the formation of PXDFs. greenpeace.to

The mechanism often involves the formation of phenoxy radicals from halogenated phenols. Specifically, 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals are key intermediates. nih.gov These radicals can then undergo condensation reactions to form the dibenzofuran (B1670420) structure. nih.gov For example, the pyrolysis of a mixture of 2-chlorophenol (B165306) and 2-bromophenol (B46759) has been shown to produce various mixed halogenated dibenzofurans, including 4-bromo-6-chlorodibenzofuran. nih.govnih.gov The presence of both bromine and chlorine can increase the total yield of halogenated dibenzo-p-dioxins and dibenzofurans due to the relative ease of bromine elimination reactions. nih.gov

Brominated flame retardants, widely used in plastics and textiles, are significant precursors to polybrominated dibenzofurans (PBDFs) and, in the presence of chlorine sources, to PXDFs. researchgate.netnih.gov The pyrolysis of plastics containing BFRs, such as tetrabromobisphenol A (TBBPA), can generate brominated phenols, which then participate in the formation of dibenzofurans. chiba-u.jp

Table 1: Examples of Precursor Compounds and their Potential to Form Mixed Halogenated Dibenzofurans

Precursor CompoundProcessPotential for PXDF Formation
2-Chlorophenol & 2-BromophenolPyrolysis/OxidationHigh, through condensation of phenoxy radicals. nih.govnih.govnih.gov
Tetrabromobisphenol A (TBBPA)Pyrolysis of plasticsHigh, through the formation of brominated phenols. chiba-u.jp
Other Brominated Flame RetardantsCombustion of e-wasteHigh, in the presence of chlorine sources. greenpeace.to

The "de novo" synthesis pathway involves the formation of dibenzofurans from a carbon matrix in the presence of halogens and oxygen, without the need for specific precursor molecules like halogenated phenols. dss.go.th This process is often considered a breakdown reaction of the carbon matrix itself. dss.go.th It is a significant formation route in environments such as municipal waste incinerators, where particulate organic carbon is present in fly ash. dss.go.th

The de novo synthesis is thought to proceed through the chlorination or bromination of the carbon structure, followed by the incorporation of oxygen to form the dibenzofuran ring system. dss.go.th Studies have shown that the structure of the carbon matrix can influence the types of isomers formed. dss.go.th For example, experiments using coronene, a polycyclic aromatic hydrocarbon, as a model for the carbon matrix, have demonstrated the formation of specific polychlorinated dibenzofuran isomers. dss.go.th This suggests that pre-formed structures within the carbon matrix, such as biphenyl-like structures, may be important for the formation of the dibenzofuran backbone. dss.go.th

Influence of Co-combustion Conditions and Halogen Ratios on 2-Bromo-8-chlorodibenzo[b,d]furan Isomer Distribution

The conditions under which combustion occurs, as well as the relative amounts of bromine and chlorine present, can significantly impact the formation and isomer distribution of mixed halogenated dibenzofurans. greenpeace.toresearchgate.net

Co-combustion of different materials, such as municipal solid waste with industrial sludge or e-waste, can create a complex mixture of precursors and catalysts, influencing the types and quantities of PXDFs formed. The temperature of combustion is a critical factor. For instance, lower temperature combustion, typical of open burning, may favor the formation of PXDFs with higher bromine-to-chlorine ratios. greenpeace.to

The ratio of bromine to chlorine (Br/Cl) in the fuel or waste stream is a key determinant of the resulting PXDF profile. researchgate.netcsic.es A higher Br/Cl ratio generally leads to a higher proportion of brominated and mixed bromo-chloro dibenzofurans relative to their chlorinated counterparts. researchgate.net Experimental studies on the pyrolysis of 2-chlorophenol and 2-bromophenol mixtures have shown that the presence of bromine can increase the concentration of chlorine atoms available for reaction, leading to the formation of specific chlorinated and mixed halogenated isomers that might not be formed otherwise. nih.gov

Catalytic Effects of Metal Species on Formation Kinetics

The formation of dibenzofurans can be significantly influenced by the presence of certain metal species, which can act as catalysts. nih.gov Copper compounds, in particular, have been identified as potent catalysts in the formation of both chlorinated and brominated dibenzofurans. rsc.org

Copper chlorides (CuCl and CuCl₂) are known to be highly effective catalysts. rsc.org They can facilitate the chlorination and bromination of organic precursors and promote the cyclization reactions that lead to the formation of the dibenzofuran ring. The catalytic activity of copper is often observed in the post-combustion zone of incinerators, where it is present in fly ash. Iron compounds have also been shown to have a catalytic effect, although generally less pronounced than that of copper.

Table 2: Catalytic Effects of Metal Species on Dibenzofuran Formation

Metal SpeciesFormCatalytic Effect
CopperCuCl, CuCl₂Strong promotion of dibenzofuran formation, particularly in de novo synthesis. rsc.org
IronFeCl₃, Fe₂O₃Moderate promotion of dibenzofuran formation.
ZincZnCl₂Can promote the formation of precursors.

Computational and Experimental Validation of Formation Pathways

Both computational modeling and experimental studies have been employed to understand the complex reaction pathways leading to the formation of mixed halogenated dibenzofurans. nih.gov

Computational studies, using methods like density functional theory (DFT), have been used to investigate the thermodynamics and kinetics of the condensation reactions of halogenated phenoxy radicals. nih.gov These studies can help to identify the most likely reaction pathways and the stability of various intermediates and products. For example, computational analyses have been used to explore the formation of different isomers of mixed halogenated dibenzo-p-dioxins and dibenzofurans from the reactions of 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov

Experimental validation is typically carried out using laboratory-scale reactors that simulate combustion conditions. nih.govnih.gov These experiments involve the pyrolysis or oxidation of specific precursor compounds, such as halogenated phenols or BFRs, under controlled temperature and atmospheric conditions. nih.govnih.gov The products of these reactions are then analyzed using advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify the various dibenzofuran isomers formed. These experimental results are essential for confirming the reaction mechanisms proposed by computational models and for understanding the influence of various parameters on PXDF formation. nih.govnih.gov

Environmental Fate and Degradation Dynamics of 2 Bromo 8 Chlorodibenzo B,d Furan Analogs

Abiotic Transformation Pathways

Abiotic processes, driven by physical and chemical factors in the environment, play a significant role in the transformation of persistent organic pollutants.

Photochemical Degradation in Various Media

Photochemical degradation, or photolysis, is a key abiotic pathway for the breakdown of halogenated dibenzofurans in the environment, particularly in the atmosphere and surface waters. The process involves the absorption of light energy, which can lead to the cleavage of carbon-halogen bonds.

Studies on polychlorinated dibenzofurans (PCDFs) have shown that the rate of direct photolysis is generally faster for dibenzofurans than for dibenzo-p-dioxins. pbworks.com The degradation rate tends to decrease as the number of halogen substituents increases. pbworks.com For mixed bromo-chloro-dibenzo[b,d]furans, the weaker carbon-bromine (C-Br) bond is expected to be more susceptible to photolytic cleavage than the stronger carbon-chlorine (C-Cl) bond. This preferential cleavage of the C-Br bond has been observed in the photolysis of other mixed halogenated aromatic compounds.

The medium in which the photochemical degradation occurs significantly influences the reaction rate and products. In aqueous solutions, direct photolysis can occur, while in the presence of photosensitizers like humic acids, indirect photolysis can also contribute to the degradation. On soil and sediment surfaces, the photochemical degradation is more complex, influenced by the adsorption of the compound to the solid matrix and the presence of other organic and inorganic substances.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Solvolysis is a more general term for reactions where the solvent is the nucleophile. For aryl halides like 2-bromo-8-chlorodibenzo[b,d]furan, the carbon-halogen bonds are generally resistant to hydrolysis under normal environmental conditions. libretexts.org This is due to the strength of the sp2-hybridized carbon-halogen bond and the delocalization of electrons in the aromatic rings. byjus.com

Nucleophilic substitution on an aromatic ring, which would be the mechanism for hydrolysis, is typically difficult. libretexts.org The ether linkage in the dibenzofuran (B1670420) structure is also generally stable and not readily cleaved by hydrolysis. While extreme conditions (high temperature and pressure, or the presence of strong acids or bases) can induce hydrolysis of aryl halides, these conditions are not typical of most environmental compartments. Therefore, hydrolysis and solvolysis are generally considered to be very slow and often insignificant degradation pathways for this compound and its analogs in the environment.

Advanced Oxidation Processes (e.g., Hydroxyl Radical Initiated Reactions)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive and non-selective, allowing them to attack a wide range of persistent organic pollutants, including halogenated dibenzofurans.

Hydroxyl radicals can initiate the degradation of this compound through several mechanisms, including:

Addition to the aromatic ring: The hydroxyl radical can add to the electron-rich aromatic rings, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to ring opening and degradation.

Hydrogen abstraction: While less likely for the aromatic hydrogens, it is a possible reaction pathway.

Direct electron transfer: This can lead to the formation of a radical cation, which is then susceptible to nucleophilic attack by water.

The reaction with hydroxyl radicals can lead to the cleavage of both the carbon-halogen and the ether bonds, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic halides. Various AOPs, such as UV/H2O2, Fenton, and photo-Fenton processes, have been shown to be effective in degrading PCDDs and PCDFs in laboratory studies. pbworks.com The efficiency of these processes depends on factors such as the concentration of the oxidant, pH, temperature, and the presence of other organic matter.

Biotic Transformation and Bioremediation Potential

Biotic processes, mediated by microorganisms, are critical for the natural attenuation of many organic pollutants and form the basis of bioremediation technologies.

Microbial Reductive Dehalogenation of Bromo-chloro-dibenzofurans

Under anaerobic conditions, such as those found in sediments and some groundwater environments, microbial reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds. researchgate.netnih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom, and it is often the initial and rate-limiting step in the anaerobic biodegradation of highly halogenated compounds. researchgate.net

For bromo-chloro-dibenzofurans, reductive dehalogenation is expected to proceed sequentially. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, debromination is generally more favorable and occurs preferentially over dechlorination. Several anaerobic microbial consortia and some isolated bacterial strains, such as those from the Dehalococcoides genus, have been shown to reductively dehalogenate PCDDs and PCDFs. nih.gov While specific studies on this compound are lacking, it is plausible that similar microorganisms could mediate its reductive dehalogenation, likely starting with the removal of the bromine atom followed by the chlorine atom. The rate and extent of reductive dehalogenation are influenced by various environmental factors, including the availability of electron donors, temperature, pH, and the presence of co-contaminants. researchgate.net

Enzymatic Degradation Pathways and Metabolite Identification

Aerobic microbial degradation of dibenzofurans typically proceeds via an initial dioxygenase attack. ncert.nic.in Several bacterial strains, such as Sphingomonas sp. and Ralstonia sp., have been shown to degrade dibenzofuran and some of its chlorinated derivatives. nih.govgreenpeace.to The degradation is often initiated by an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge, leading to the formation of a dihydroxy-diphenyl ether intermediate. greenpeace.to This intermediate is then further metabolized through ring-cleavage pathways.

For halogenated dibenzofurans, the position of the halogen substituents influences the site of enzymatic attack and the degradation rate. greenpeace.to In the case of this compound, dioxygenase attack could potentially occur on either of the two aromatic rings. Attack on the chlorinated ring would lead to a brominated dihydroxy-diphenyl ether, while attack on the brominated ring would result in a chlorinated dihydroxy-diphenyl ether. Subsequent enzymatic steps would likely lead to the formation of halogenated salicylates and catechols as key metabolites. greenpeace.tobyjus.com For instance, the degradation of 2-chlorodibenzofuran (B1219818) has been shown to produce 5-chlorosalicylate. byjus.com

Furthermore, studies on the metabolism of brominated dibenzofurans have identified monohydroxylated metabolites as significant products. researchgate.net This suggests that monooxygenases could also play a role in the initial transformation of this compound, leading to the formation of hydroxylated bromo-chloro-dibenzofurans.

The following table summarizes potential metabolites identified from the degradation of related halogenated dibenzofurans:

Parent CompoundDegradation ProcessPotential MetabolitesReference
Chlorinated DibenzofuransAerobic Microbial DegradationChlorinated Salicylates, Chlorinated Catechols greenpeace.tobyjus.com
Brominated DibenzofuransMammalian MetabolismMonohydroxylated Brominated Dibenzofurans researchgate.net
DibenzofuranAerobic Microbial Degradation2,2',3-Trihydroxybiphenyl, Salicylic Acid nih.gov

Persistence and Environmental Compartmentalization Modeling

The environmental persistence and distribution of this compound, a member of the polyhalogenated dibenzofurans (PXDFs), are governed by its physicochemical properties, which influence its behavior in various environmental compartments. Due to a scarcity of specific experimental data for this particular compound, its environmental fate is often inferred from data on analogous chlorinated and brominated dibenzofurans and through the application of multimedia environmental fate models.

These models, often based on the fugacity concept, predict how a chemical will partition between air, water, soil, and sediment. wikipedia.orgunipd.it Fugacity, a measure of a chemical's "escaping tendency" from a phase, helps in understanding the direction and rate of transfer between these compartments. unipd.it For persistent organic pollutants (POPs) like halogenated dibenzofurans, these models are crucial for assessing their long-range transport potential and accumulation in the environment. rsc.org

Persistence in the Environment

The persistence of a chemical is typically characterized by its half-life in different environmental media. For compounds like this compound, persistence is expected to be significant, a characteristic shared with other polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs). inchem.org The substitution pattern of halogens on the dibenzofuran structure plays a crucial role in determining the compound's resistance to degradation.

Physicochemical Properties and Environmental Partitioning

The partitioning of this compound in the environment is dictated by its key physicochemical properties, such as its octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, and vapor pressure. These parameters determine whether the compound will preferentially reside in soil and sediment, or be transported in air or water.

Below is a table of computed physicochemical properties for this compound, which are essential inputs for environmental fate models.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H6BrClOPubChem
Molecular Weight281.5 g/molPubChem
XLogP35.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem
Exact Mass279.92906PubChem
Topological Polar Surface Area13.1 ŲPubChem

The high XLogP3 value suggests that this compound is lipophilic, indicating a strong tendency to partition into organic matter in soil and sediment, as well as to bioaccumulate in fatty tissues of organisms.

Environmental Compartmentalization Modeling

Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model and nested models like NEM, are used to simulate the distribution of chemicals in the environment. rsc.orgnih.gov These models divide the environment into interconnected compartments and use the chemical's properties and emission rates to predict its concentration and persistence in each compartment.

For a compound like this compound, a Level III fugacity model would predict its steady-state distribution. Given its properties, the model would likely show a high percentage of the compound accumulating in soil and sediment. nih.gov The major loss mechanism would be through slow degradation in these compartments. nih.gov

The following table illustrates a hypothetical distribution of this compound in different environmental compartments based on its physicochemical properties and the behavior of analogous compounds in multimedia models.

Table 2: Predicted Environmental Compartmentalization of this compound
Environmental CompartmentPredicted Distribution (%)Governing Factors
Air< 1%Low vapor pressure, tendency to adsorb to atmospheric particles.
Water1-5%Low water solubility, high partitioning to suspended organic matter.
Soil40-60%High Koc value, strong adsorption to soil organic matter.
Sediment35-55%High Kow and Koc, deposition from the water column.

It is important to note that the actual environmental distribution can be influenced by various factors not fully captured in these models, such as the mode of entry into the environment and specific environmental conditions. Studies on mixed halogenated dibenzofurans have shown their presence in soil and their formation during combustion processes. nih.govnih.gov The analysis of these compounds in environmental samples like sediment from lakes has also been documented. rsc.org

Sophisticated Analytical Methodologies for Environmental Monitoring and Research

High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) for Trace Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the benchmark technique for the analysis of halogenated dibenzofurans, including 2-Bromo-8-chlorodibenzo[b,d]furan. waters.com This method offers unparalleled sensitivity and selectivity, which are crucial for detecting the extremely low levels of these compounds found in the environment and for differentiating them from interfering substances. waters.comnih.gov

The gas chromatograph separates individual congeners from a complex mixture based on their volatility and interaction with a capillary column. nih.gov The separated compounds then enter the high-resolution mass spectrometer, which can measure the mass-to-charge ratio of ions to a very high degree of accuracy. This high resolution allows for the specific detection of target analytes even in the presence of other compounds with the same nominal mass. For regulatory monitoring, a mass spectral resolution of 10,000 or greater is typically required. waters.com The detection and quantification of dioxins and furans are demanding due to low regulatory limits and the variety of complex sample matrices encountered. waters.com

While specific instrumental parameters for this compound are not widely published, the table below outlines typical HRGC-HRMS settings used for the analysis of related polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs).

Table 1: Typical HRGC-HRMS Parameters for PXDF Analysis

Parameter Setting
Gas Chromatograph (GC)
Column Type DB-5MS, HT-8, or similar
Column Dimensions 60 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of congeners
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Ionization Energy 30-70 eV
Mass Resolution ≥ 10,000

This table presents generalized parameters for the analysis of halogenated dibenzofurans. Specific conditions would be optimized for the target analyte, this compound.

Comprehensive Sample Preparation Protocols for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The goal is to extract the target analyte from the sample matrix and remove interfering compounds that could compromise the analytical results. researchgate.net The complexity of this process varies significantly depending on the matrix being analyzed. nih.gov Classical sample preparation techniques are often time-consuming and labor-intensive. researchgate.net

The general workflow involves extraction followed by a multi-step cleanup process. nih.gov For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction or pressurized liquid extraction (PLE). researchgate.net For air samples, collection on sorbent materials like polyurethane foam (PUF) followed by solvent extraction is typical. Biota and water samples also require specific extraction protocols to efficiently isolate the target compounds. researchgate.net

Following extraction, the crude extract undergoes a rigorous cleanup procedure. This often involves techniques like gel permeation chromatography (GPC) to remove lipids and other high-molecular-weight substances, and column chromatography using adsorbents such as silica, alumina, and activated carbon to separate the target analytes from other contaminants. publications.gc.ca

Table 2: Generalized Sample Preparation Protocols for PXDFs in Environmental Matrices

Matrix Extraction Cleanup Steps
Air Polyurethane Foam (PUF) sampling followed by solvent extraction (e.g., with hexane (B92381) or toluene). Multi-column chromatography (e.g., silica, alumina, carbon).
Soil/Sediment Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a suitable solvent (e.g., toluene, hexane/acetone). Acid/base washing, multi-column chromatography (silica, alumina, carbon).
Water Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using a sorbent cartridge. Multi-column chromatography, potential use of florisil.

| Biota (e.g., fish tissue) | Soxhlet extraction or PLE after homogenization and drying with sodium sulfate. | Gel Permeation Chromatography (GPC) for lipid removal, followed by multi-column chromatography. |

This table outlines general procedures. Specific reagents and the sequence of cleanup steps are tailored to the sample type and the specific analytical method.

Isotope Dilution Mass Spectrometry for Enhanced Quantification Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of trace organic contaminants like this compound. tandfonline.comduq.edu This technique compensates for the inevitable loss of analyte that occurs during the extensive sample preparation and analysis process. researchgate.net

In the IDMS method, a known amount of an isotopically labeled analog of the target compound (in this case, ¹³C-labeled this compound) is added to the sample at the very beginning of the analytical procedure. duq.edu This labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the extraction, cleanup, and injection steps.

Because the mass spectrometer can differentiate between the native compound and its heavier isotopically labeled counterpart, the ratio of the native analyte to the labeled standard can be precisely measured. researchgate.net By comparing this final ratio to the initial amount of labeled standard added, the concentration of the native this compound in the original sample can be calculated with high accuracy, regardless of any analyte loss during sample processing. tandfonline.com

Emerging Hyphenated Techniques for Conformer-Specific Analysis

While HRGC-HRMS is a powerful tool, the sheer number of possible PXDF congeners (up to 3050) presents an immense separation challenge. nih.gov To improve the separation and identification of specific congeners like this compound from complex mixtures, emerging hyphenated analytical techniques are being explored. A hyphenated technique is developed from the coupling of a separation technique and an on-line spectroscopic detection technology. nih.gov

One such technique is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) . In GCxGC, the effluent from a primary GC column is subjected to a second, much faster separation on a column with a different stationary phase. This results in a significant increase in peak capacity and resolving power, allowing for the separation of co-eluting compounds that would overlap in a single-column separation.

Another area of development is the use of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . nih.gov This technique offers enhanced selectivity through the monitoring of specific fragmentation patterns of the analyte ions. nih.gov For some applications, modern GC-MS/MS systems can offer sensitivity and selectivity that are comparable to HRMS, but with potentially lower operational costs. researchgate.net The US Environmental Protection Agency (US EPA) has been evaluating methods that use GC-MS/MS for dioxin analysis. chromatographyonline.com

Other advanced hyphenated systems, such as those combining liquid chromatography with mass spectrometry (LC-MS ) or even more complex setups like HPLC-DAD-MS-SPE-NMR , are powerful tools for the structural elucidation of unknown compounds in complex mixtures. nih.govijpsjournal.com These techniques, while not typically used for routine monitoring, are invaluable in research settings for identifying novel or unexpected contaminants.

Applications and Emerging Roles in Advanced Materials Science and Synthetic Chemistry

2-Bromo-8-chlorodibenzo[b,d]furan as a Crucial Synthetic Intermediate and Building Block

This compound is primarily recognized as a valuable synthetic intermediate. lab-chemicals.comnih.gov Its molecular structure, featuring a dibenzofuran (B1670420) core, provides a rigid and planar framework that is often desirable in the construction of organic electronic materials. The presence of two different halogen atoms—bromine and chlorine—at distinct positions (2 and 8) offers synthetic chemists differential reactivity.

The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for selective functionalization, where the bromine at position 2 can be replaced with a desired functional group, leaving the chlorine at position 8 intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful strategy for creating complex, non-symmetrical molecules from a single starting block. rsc.orgnih.gov This strategic reactivity makes it a key building block for constructing larger, conjugated systems with precisely controlled architectures. bldpharm.com

Table 1: Properties of this compound

Property Value
CAS Number 1360145-45-4
Molecular Formula C₁₂H₆BrClO
Molecular Weight 281.53 g/mol
IUPAC Name 2-bromo-8-chlorodibenzofuran
Appearance White to off-white powder/crystals

| Purity | Often available at >98% |

This table is based on data from supplier and chemical database information. lab-chemicals.comnih.gov

Contributions to Organic Electronic and Optoelectronic Materials

The dibenzofuran moiety is known for its high thermal stability and good charge-transporting properties, making it an attractive core for various optoelectronic applications. nih.gov The introduction of halogen atoms like in this compound allows for the fine-tuning of electronic energy levels (HOMO/LUMO) and facilitates the synthesis of derivatives for specific electronic devices.

In the field of OLEDs, dibenzofuran derivatives are extensively used as host materials for phosphorescent emitters. rsc.orgscilit.com The high triplet energy of the dibenzofuran core helps to efficiently confine the triplet excitons on the phosphorescent guest molecule, leading to high-efficiency light emission. The synthesis of these host materials often involves cross-coupling reactions where halogenated dibenzofurans are key starting materials. google.com

For instance, an isomer, 6-bromo-3-chlorodibenzo[b,d]furan, is noted as an important material for OLEDs. uyanchem.com Similarly, the sulfur-containing analog, 2-bromodibenzothiophene (B1267234), is a common intermediate for synthesizing complex organic semiconductors for OLEDs. ossila.com By extension, this compound serves as a critical building block, enabling the attachment of electron-donating or electron-accepting units to create bipolar host materials. These materials can facilitate balanced charge injection and transport, which is crucial for achieving high-performance and long-lasting OLED devices. researchgate.net The precise control over the molecular structure afforded by this intermediate allows for systematic tuning of the material's properties to optimize device efficiency and color purity. uniss.it

The development of efficient organic solar cells relies on materials that can absorb sunlight effectively and transport charge efficiently. Furan (B31954) and its derivatives, including the rigid and planar dibenzofuran structure, are being explored for these applications due to their favorable electronic properties and potential for strong intermolecular stacking. nih.govresearchgate.net Dibenzofuran-based materials have been incorporated into hole-transporting materials for perovskite solar cells, demonstrating high efficiency and stability. nih.govresearchgate.net

The utility of this compound in this context lies in its role as a precursor to donor or acceptor materials used in the active layer of OPVs. Through polymerization or the synthesis of small molecules via coupling reactions, the dibenzofuran unit can be integrated into the backbone of a conjugated polymer or the core of a non-fullerene acceptor. The electron-rich nature of the dibenzofuran core, combined with the ability to attach other functional groups, allows for the creation of materials with tailored absorption spectra and energy levels to match the requirements of a bulk-heterojunction solar cell. nih.gov The sulfur analog, 2-bromodibenzothiophene, is also specified as an intermediate for OPV materials. ossila.com

OFETs are fundamental components of next-generation flexible and transparent electronics. wikipedia.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel. Materials based on fused aromatic rings, such as dibenzofuran, are excellent candidates for high-performance OFETs due to their rigid structure, which promotes the necessary intermolecular electronic coupling for efficient charge transport. researchgate.netresearchgate.net

This compound can be used to synthesize larger, more complex organic semiconductors for OFETs. The defined positions of the halogen atoms allow for the programmed synthesis of molecules with specific shapes and functionalities that can influence their packing in the solid state. This control over molecular arrangement is critical for achieving high charge carrier mobilities. nih.gov Furan-based semiconductors have shown great potential in OFETs, and the dibenzofuran core contributes to the development of both p-type and n-type materials. researchgate.net The use of 2-bromodibenzothiophene as a building block for OFET semiconductors further underscores the potential of its furan analog. ossila.com

Utility in the Synthesis of Functional Organic Molecules (e.g., Dyes, Agrochemicals)

The dibenzofuran scaffold is not only relevant in materials science but also appears in compounds with biological activity and as a core for certain functional dyes. ekb.eg Dibenzofuran and its derivatives have historically been used as insecticides and as carriers for dyeing textiles. ekb.eg More broadly, benzofuran (B130515) derivatives are known to possess a wide range of biological activities and are investigated for pharmaceutical and agrochemical applications. researchgate.net

While direct examples of this compound being used to create modern functional dyes or specific agrochemicals are not prevalent in the literature, its potential is clear. As a halogenated aromatic compound, it can serve as a precursor in the synthesis of disperse dyes or other dye classes where a rigid, thermally stable core is beneficial. researchgate.net The introduction of halogen atoms is a known strategy for tuning the color and properties of dye molecules. nih.gov In agrochemistry, the dibenzofuran nucleus could be functionalized using the bromo and chloro handles to explore new derivatives with potential herbicidal or fungicidal properties. ekb.eg

Structure-Property Relationship Studies in Materials Design

Table 2: Influence of Halogen Substitution on Material Properties

Structural Feature Impact on Properties
Dibenzofuran Core Provides rigidity, planarity, and high thermal stability. nih.gov
Halogen Atoms (Br, Cl) Modify HOMO/LUMO energy levels, influence solubility, and provide reactive sites for synthesis. nih.gov
Substitution Position (2,8) Affects molecular symmetry and crystal packing, which impacts charge transport and device performance (regioisomer effects). rsc.org

| Differential Reactivity (C-Br vs. C-Cl) | Allows for sequential, controlled synthesis of complex, non-symmetrical target molecules. |

In OLED research, studies on dibenzofuran-based host materials have shown that the connection point of the functional groups to the core (regioisomerism) has a profound impact on the final device's current efficiency and external quantum efficiency. rsc.orgresearchgate.net Similarly, in OPV materials, extending the π-conjugation through different points on the dibenzofuran unit can systematically alter the HOMO/LUMO energy levels and hole mobility. nih.gov The study of how the halogen atoms in this compound direct the self-assembly of larger molecules through non-covalent interactions is also a critical area of research for controlling the morphology of thin films in electronic devices. nih.gov

Future Perspectives and Unresolved Challenges in 2 Bromo 8 Chlorodibenzo B,d Furan Research

Advancements in Stereoselective and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to specifically substituted dibenzofurans is a significant area of ongoing research. Future efforts concerning 2-Bromo-8-chlorodibenzo[b,d]furan are likely to focus on stereoselective and sustainable methods.

Current synthetic strategies for related dibenzofuran (B1670420) derivatives often involve multi-step processes. One promising and eco-friendly approach is the use of visible-light-promoted synthesis, which can facilitate intramolecular C-O bond formation from in situ generated diazonium salts. nih.gov Another advanced method involves palladium-mediated C-H activation to construct the dibenzofuran core. nih.gov

Future research could focus on adapting these modern synthetic techniques to achieve the targeted synthesis of this compound with high regioselectivity, thereby avoiding the formation of multiple isomers that require complex separation procedures. A key challenge will be the development of catalytic systems that can selectively functionalize the specific positions on the dibenzofuran scaffold.

Table 1: Comparison of Synthetic Methodologies for Dibenzofuran Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound Synthesis
Classical Condensation Well-established procedures.Often requires harsh reaction conditions and can lead to isomeric mixtures.Could be a starting point, but likely to have low selectivity.
Visible-Light-Promoted Synthesis Eco-friendly, uses a renewable energy source. nih.govMay require specific photosensitizers and optimization for each substrate.A promising sustainable route if high regioselectivity can be achieved.
Palladium-Mediated C-H Activation High efficiency and potential for direct functionalization. nih.govCatalyst cost and potential for metal contamination in the final product.A powerful tool for selective C-Br and C-Cl bond formation.

Deeper Mechanistic Insights into Environmental Behavior and Minimization Strategies

Understanding the environmental fate of this compound is crucial, given the known persistence and toxicity of many halogenated aromatic compounds. Research in this area will likely focus on its formation as an unintentional byproduct, its environmental degradation pathways, and strategies to minimize its release.

Mixed halogenated dibenzofurans can be formed during thermal processes, such as waste incineration, where both brominated and chlorinated precursors are present. nih.govgreenpeace.tonih.gov The formation can occur from the condensation reactions of precursors like 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov It is plausible that this compound could be generated through similar mechanisms.

Future research should investigate the specific conditions that lead to the formation of this compound and develop strategies for its minimization. This could involve optimizing combustion processes to prevent the formation of precursor radicals or using inhibitors.

The environmental degradation of halogenated dibenzofurans can occur through photolysis and microbial action. researchgate.netnih.govnih.govinchem.org Photodegradation, influenced by UV and sunlight, can lead to the formation of other brominated dibenzofurans. nih.gov Biotransformation by microorganisms is another potential degradation pathway. frontiersin.org Studies on a related compound, 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF), have shown that it can be metabolized in mice, although its elimination is slow. nih.govresearchgate.net This suggests that this compound may also be persistent in biological systems.

Development of Predictive Models for Reactivity and Environmental Impact

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable tools for assessing the potential risks of chemicals when experimental data is scarce. taylorandfrancis.com For this compound, developing such models can help predict its reactivity, toxicity, and environmental fate.

QSAR models have been successfully applied to other halogenated aromatic hydrocarbons to predict their binding affinity to the aryl hydrocarbon receptor (AhR), which is a key event in mediating toxic effects. nih.govnih.govnih.gov By correlating molecular descriptors with biological activity, these models can estimate the potential toxicity of this compound.

Furthermore, multimedia environmental fate models can be used to simulate the distribution and persistence of this compound in various environmental compartments, such as air, water, soil, and biota. nih.govreviewboard.ca These models rely on physicochemical properties, which can also be estimated using QSPR. nih.govresearchgate.net Future work should focus on developing and validating robust predictive models specifically for mixed halogenated dibenzofurans.

Table 2: Key Parameters for Predictive Modeling of this compound

ParameterRelevanceModeling Approach
Aryl Hydrocarbon Receptor (AhR) Binding Affinity Predicts potential for dioxin-like toxicity. nih.govQSAR based on molecular descriptors (e.g., steric and electrostatic fields). nih.gov
Octanol-Water Partition Coefficient (Kow) Indicates potential for bioaccumulation. frontiersin.orgQSPR using fragment contribution methods or topological indices.
Vapor Pressure Determines partitioning between air and other environmental compartments.QSPR based on molecular structure and boiling point.
Photodegradation Rate Assesses persistence in the presence of sunlight. nih.govMechanistic modeling based on quantum chemical calculations.
Biotransformation Rate Determines biological persistence and potential for metabolism. nih.govresearchgate.netQSAR models based on structural features that influence enzymatic degradation.

Expanding the Scope of Material Science Applications through Structural Modification

Dibenzofuran derivatives are of significant interest in material science, particularly for their application in organic light-emitting diodes (OLEDs). nih.govrsc.orgnih.govrsc.orgresearchgate.netscilit.comgoogle.comrsc.org The rigid and planar structure of the dibenzofuran core, combined with its high triplet energy, makes it a suitable building block for host materials in phosphorescent OLEDs. rsc.orgresearchgate.net

The specific substitution pattern on the dibenzofuran ring has a profound effect on the material's properties, such as its glass transition temperature, triplet energy, and charge transport characteristics. rsc.orgnih.gov For instance, the position of functional groups can influence the external quantum efficiency and operational lifetime of OLED devices. rsc.org

Future research on this compound could explore its potential as a precursor for novel OLED materials. The bromo- and chloro-substituents can serve as handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives with tailored electronic properties. rsc.org The challenge lies in understanding the structure-property relationships to design materials with optimal performance for specific applications, such as blue or yellow phosphorescent emitters. rsc.orgresearchgate.net

Interdisciplinary Research on Halogenated Aromatic Ethers

A comprehensive understanding of this compound necessitates an interdisciplinary approach, integrating expertise from chemistry, environmental science, toxicology, and material science. nih.govnih.gov The study of halogenated aromatic ethers as a class of compounds reveals interconnected challenges and opportunities.

For example, while synthetic chemists work on developing new materials, environmental scientists and toxicologists must assess their potential for persistence, bioaccumulation, and toxicity. nih.govacs.org This feedback loop is essential for the design of safer and more sustainable chemicals.

Future interdisciplinary research should focus on:

Integrated hazard and application assessment: Evaluating the entire life cycle of new dibenzofuran-based materials, from synthesis to disposal.

Development of "safe-by-design" principles: Incorporating toxicological and environmental considerations into the molecular design of new materials.

Elucidating the role of mixed halogenation: Understanding how the presence of both bromine and chlorine influences the properties and behavior of these compounds compared to their singly halogenated counterparts. nih.govgreenpeace.to

By fostering collaboration across disciplines, the scientific community can address the multifaceted challenges posed by halogenated aromatic ethers and guide the responsible development and use of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-8-chlorodibenzo[b,d]furan, and what are the critical parameters to control during the reaction?

  • Methodological Answer : Synthesis typically involves halogenation of dibenzofuran precursors using brominating and chlorinating agents under controlled conditions. Retrosynthetic analysis using databases like REAXYS or Pistachio can identify viable pathways, such as electrophilic substitution or cross-coupling reactions . Key parameters include reaction temperature (to avoid decomposition), stoichiometric ratios of halogenating agents, and inert atmosphere maintenance to prevent side reactions. Post-synthesis purification via column chromatography and validation using GC-MS or NMR ensures purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹ and C-Cl at ~550–750 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substitution patterns; halogen atoms induce deshielding effects on adjacent protons .
  • UV-Vis : Reveals electronic transitions influenced by halogen electronegativity. DFT calculations (B3LYP/6-31G(d,p)) predict vibrational modes and HOMO-LUMO gaps, validated against experimental spectra .
  • Mass Spectrometry : Confirms molecular weight (281.53 g/mol) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a dry, sealed container at room temperature, away from heat sources (flash point: ~181°C) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Follow protocols for halogenated aromatics (P210: avoid ignition sources; P201/202: review safety data pre-handling) .
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like DFT and SHELX be applied to model the crystallographic structure and reactivity of this compound?

  • Methodological Answer :

  • Crystallography : Use SHELXL for refinement of X-ray diffraction data. Input parameters include space group, unit cell dimensions, and anisotropic displacement factors. Validate against experimental data (e.g., bond lengths: C-Br ~1.89 Å, C-Cl ~1.74 Å) .
  • DFT Modeling : Optimize geometry at B3LYP/6-31G(d,p) level to predict electronic properties (e.g., dipole moment, Mulliken charges). Compare calculated IR/Raman spectra with experimental data to assess halogen substituent effects .

Q. What experimental approaches are used to analyze the transport mechanisms and metabolic pathways of halogenated dibenzofurans in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Administer ¹³C/¹⁵N-labeled analogs to track metabolites in vivo. Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) .
  • In Vitro Models : Liver microsomes or hepatocyte cultures assess metabolic stability and cytochrome P450 interactions. Monitor furan ring oxidation and dehalogenation products .
  • Transport Studies : Franz diffusion cells quantify transdermal or intestinal permeability; HPLC-UV validates analyte concentrations .

Q. How can researchers resolve contradictions in reported toxicity data for halogenated dibenzofurans, and what statistical methods are recommended for such analyses?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from studies (e.g., ECHA, FDA) to identify dose-response trends. Adjust for variables like exposure duration, species differences (e.g., rat vs. human hepatotoxicity), and analytical methods .
  • Mechanistic Studies : Use in vitro assays (e.g., Ames test, Comet assay) to clarify genotoxicity. Compare with in vivo carcinogenicity data (e.g., tumor incidence in rodent models) .
  • Statistical Tools : Apply Bayesian hierarchical models to account for study heterogeneity. Use benchmark dose (BMD) modeling to estimate safe exposure thresholds .

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